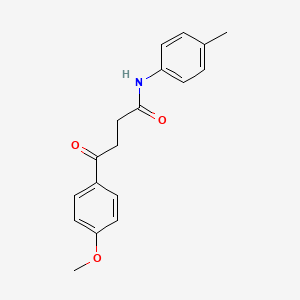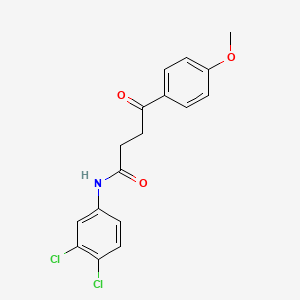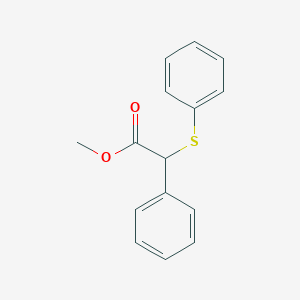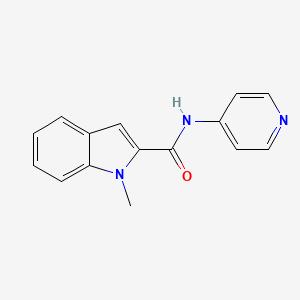![molecular formula C12H20ClN5O2 B3484034 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride](/img/structure/B3484034.png)
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride
Overview
Description
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride, also known as Pentoxifylline, is a methylxanthine derivative that has been used for various medical purposes. It was first synthesized in the 1960s by Hoechst AG, a German pharmaceutical company. Pentoxifylline has been used to treat various diseases such as peripheral vascular disease, diabetic neuropathy, and Alzheimer's disease. It has also been used in scientific research for its potential therapeutic effects.
Mechanism of Action
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene's mechanism of action is not fully understood. It is known to inhibit phosphodiesterase, which increases cyclic AMP levels in cells. It also inhibits TNF-alpha production, which is a pro-inflammatory cytokine. These actions may contribute to its anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has been shown to have various biochemical and physiological effects. It has been shown to increase blood flow, improve oxygenation, and decrease platelet aggregation. It has also been shown to decrease inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, so there is a large body of literature on its effects. However, there are also some limitations. 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can make it difficult to maintain a consistent concentration over time.
Future Directions
There are several future directions for research on 1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in animal models of the disease, and there is interest in studying its effects in humans. Another area of interest is its potential use in the treatment of liver disease. It has been shown to have anti-inflammatory and antioxidant effects in the liver, and there is interest in studying its effects in humans with liver disease. Finally, there is interest in studying its effects on cancer. It has been shown to have anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of certain types of cancer.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione hydrochloridene has been used in scientific research for its potential therapeutic effects. It has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, liver disease, and cancer.
properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-methyl-7H-purine-2,6-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2.ClH/c1-4-16(5-2)6-7-17-11(18)9-10(14-8-13-9)15(3)12(17)19;/h8H,4-7H2,1-3H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXINULKBDKVXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=O)C2=C(N=CN2)N(C1=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-bromo-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3483956.png)
![5-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3483961.png)


![N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(4-pyridinylmethyl)phenyl]glycinamide](/img/structure/B3483978.png)
![N-(4-bromophenyl)-3-[5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3483983.png)
![ethyl 2-{[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3483991.png)
![3-chloro-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3483993.png)

![6,7-dihydro[1,4]dioxino[2,3-f][2,1,3]benzoxadiazole 1-oxide](/img/structure/B3484015.png)

![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3484025.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B3484029.png)